Guanazole
Guanazole
Guanazole appears as colorless crystals. (NTP, 1992)
Guanazole is an aromatic amine that is 1,2,4-triazole substituted at positions 3 and 5 by amino groups. It has a role as an antineoplastic agent, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor and a DNA synthesis inhibitor. It is a member of triazoles and an aromatic amine.
Guanazole is a cytostatic triazole derivative antimetabolite. Guanazole scavenges tyrosine free radicals, thereby inhibiting mammalian ribonucleotide reductase activity and DNA synthesis. (NCI04)
Guanazole is an aromatic amine that is 1,2,4-triazole substituted at positions 3 and 5 by amino groups. It has a role as an antineoplastic agent, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor and a DNA synthesis inhibitor. It is a member of triazoles and an aromatic amine.
Guanazole is a cytostatic triazole derivative antimetabolite. Guanazole scavenges tyrosine free radicals, thereby inhibiting mammalian ribonucleotide reductase activity and DNA synthesis. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
1455-77-2
VCID:
VC20954386
InChI:
InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7)
SMILES:
C1(=NC(=NN1)N)N
Molecular Formula:
C2H5N5
Molecular Weight:
99.10 g/mol
Guanazole
CAS No.: 1455-77-2
Cat. No.: VC20954386
Molecular Formula: C2H5N5
Molecular Weight: 99.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Guanazole appears as colorless crystals. (NTP, 1992) Guanazole is an aromatic amine that is 1,2,4-triazole substituted at positions 3 and 5 by amino groups. It has a role as an antineoplastic agent, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor and a DNA synthesis inhibitor. It is a member of triazoles and an aromatic amine. Guanazole is a cytostatic triazole derivative antimetabolite. Guanazole scavenges tyrosine free radicals, thereby inhibiting mammalian ribonucleotide reductase activity and DNA synthesis. (NCI04) |
|---|---|
| CAS No. | 1455-77-2 |
| Molecular Formula | C2H5N5 |
| Molecular Weight | 99.10 g/mol |
| IUPAC Name | 1H-1,2,4-triazole-3,5-diamine |
| Standard InChI | InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) |
| Standard InChI Key | PKWIYNIDEDLDCJ-UHFFFAOYSA-N |
| SMILES | C1(=NC(=NN1)N)N |
| Canonical SMILES | C1(=NC(=NN1)N)N |
| Melting Point | 399 to 403 °F (Decomposes) (NTP, 1992) |
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